Tetrabromo-2-sulfobenzoic acid cyclic anhydride

Catalog No.
S774427
CAS No.
68460-01-5
M.F
C7Br4O4S
M. Wt
499.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabromo-2-sulfobenzoic acid cyclic anhydride

CAS Number

68460-01-5

Product Name

Tetrabromo-2-sulfobenzoic acid cyclic anhydride

IUPAC Name

4,5,6,7-tetrabromo-1,1-dioxo-2,1λ6-benzoxathiol-3-one

Molecular Formula

C7Br4O4S

Molecular Weight

499.76 g/mol

InChI

InChI=1S/C7Br4O4S/c8-2-1-6(5(11)4(10)3(2)9)16(13,14)15-7(1)12

InChI Key

QPGYGIVRJIICGZ-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)S(=O)(=O)OC2=O

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)S(=O)(=O)OC2=O

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a cyclic anhydride derived from tetrabromo-2-sulfobenzoic acid. It has the molecular formula C7Br4O4S and a molecular weight of 499.75 g/mol. The compound appears as a solid with a melting point ranging from 220 to 222 °C . Its structure features multiple bromine substituents, which contribute to its unique chemical properties.

  • No specific information regarding the toxicity of BTBD is readily available.
  • As with any unknown compound, it is advisable to handle BTBD with appropriate personal protective equipment in a well-ventilated laboratory environment [].
Typical of cyclic anhydrides. These include:

  • Hydrolysis: Reacting with water to form the corresponding tetrabromo-2-sulfobenzoic acid.
  • Nucleophilic Acyl Substitution: Reacting with nucleophiles such as amines or alcohols to form amides or esters, respectively.

The presence of bromine atoms enhances the electrophilicity of the carbonyl groups, making it more reactive towards nucleophiles compared to non-brominated analogs.

Tetrabromo-2-sulfobenzoic acid cyclic anhydride exhibits notable biological activity. It is classified as corrosive and can cause severe skin burns and eye damage upon contact . This property necessitates careful handling in laboratory settings. Its potential applications in biological systems may include:

    The synthesis of tetrabromo-2-sulfobenzoic acid cyclic anhydride typically involves:

    • Bromination: Starting from sulfobenzoic acid, bromination can be performed using bromine or brominating agents.
    • Formation of Cyclic Anhydride: The resulting tetrabromo-2-sulfobenzoic acid can then be dehydrated under acidic conditions to form the cyclic anhydride.

    These steps require careful control of reaction conditions to ensure high yield and purity of the final product.

    Interaction studies involving tetrabromo-2-sulfobenzoic acid cyclic anhydride focus on its reactivity with biological molecules. Research may include:

    • Protein Modification: Investigating how it reacts with amino acids or proteins, potentially leading to insights into protein structure and function.
    • Toxicological Studies: Assessing its effects on cellular systems due to its corrosive nature.

    These studies are crucial for understanding both the utility and safety profile of the compound in various applications.

    Tetrabromo-2-sulfobenzoic acid cyclic anhydride shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

    Compound NameMolecular FormulaKey Features
    Tetrabromo-2-sulfobenzoic acidC7Br4O4SNon-cyclic form; used as a precursor
    3-Bromobenzoic acidC7H5BrO2Less brominated; lower reactivity
    4-Bromobenzenesulfonic acidC6H6BrO3SSulfonic acid group; different functional group
    3,4-DibromobenzenesulfonamideC7H6Br2NContains amide; different reactivity profile

    Tetrabromo-2-sulfobenzoic acid cyclic anhydride is unique due to its cyclic structure and high degree of bromination, which significantly influences its chemical behavior and potential applications compared to these similar compounds.

    The development of tetrabromo-2-sulfobenzoic acid cyclic anhydride emerged from the broader research into halogenated benzoxathiol derivatives during the mid-20th century, building upon foundational work with the parent 2-sulfobenzoic acid cyclic anhydride compound. The parent compound, 2-sulfobenzoic acid cyclic anhydride, was first systematically studied and prepared through various synthetic routes including heating the free acid alone or with phosphorus pentoxide, and by treatment with acetyl chloride. This early work established the fundamental chemistry of the benzoxathiol ring system and provided the groundwork for subsequent halogenation studies. The classification of tetrabromo-2-sulfobenzoic acid cyclic anhydride places it within the broader category of polyhalogenated aromatic anhydrides, specifically as a member of the benzoxathiol family of compounds.

    The compound belongs to the chemical class of halogenated cyclic anhydrides, which are characterized by their unique combination of electron-withdrawing halogen substituents and the reactive anhydride functionality. The Chemical Abstracts Service has assigned the registry number 68460-01-5 to this compound, establishing its unique identity within chemical databases. The systematic classification according to the International Union of Pure and Applied Chemistry nomenclature identifies it as 4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-one 1,1-dioxide, reflecting both its structural features and functional group arrangements. This classification system emphasizes the tetrabromo substitution pattern on the benzene ring and the presence of the sulfone dioxide functionality within the oxathiol ring structure.

    Historical development of this compound involved systematic studies of bromination reactions applied to the parent sulfobenzoic acid anhydride structure, with researchers investigating the selective introduction of bromine atoms at specific positions on the aromatic ring. The controlled bromination process typically employs bromine or bromine-containing compounds under carefully monitored reaction conditions to achieve the desired substitution pattern. Industrial production methods have evolved to incorporate large-scale bromination reactions using automated equipment to ensure consistency and efficiency, with reaction parameters such as temperature, pressure, and reagent concentrations carefully controlled to achieve high yields and purity.

    Significance in Synthetic Organic Chemistry

    Tetrabromo-2-sulfobenzoic acid cyclic anhydride has demonstrated significant importance in synthetic organic chemistry primarily as an intermediate compound used in the synthesis of more complex molecular structures. The compound serves as a versatile building block in pharmaceutical manufacturing, where its brominated structure provides specific reactivity patterns essential for complex synthesis pathways. Research has shown that the strategic placement of four bromine atoms on the benzene ring creates a unique electronic environment that influences both the reactivity of the anhydride functionality and the potential for further chemical transformations.

    The synthetic utility of this compound extends to its role as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules across various chemical applications. The presence of multiple bromine atoms allows for selective substitution reactions, where nucleophiles such as amines or thiols can replace bromine atoms under appropriate reaction conditions. This substitution chemistry has proven particularly valuable in the development of pharmaceutical intermediates where precise structural modifications are required. The compound's reactivity profile includes oxidation reactions that can form higher oxidation state products, reduction reactions yielding less brominated derivatives, and nucleophilic substitution reactions that enable the introduction of diverse functional groups.

    Recent research has highlighted the compound's potential applications in the development of antimicrobial and anticancer agents, with studies demonstrating significant biological activity against various bacterial strains and cancer cell lines. The brominated structure appears to enhance cytotoxic effects through mechanisms involving disruption of cellular signaling pathways and generation of reactive oxygen species. Industrial applications have expanded to include the production of specialized dyes, pigments, and other industrial chemicals where the unique properties of the tetrabromo substitution pattern provide advantages in terms of stability and color characteristics.

    Nomenclature and Structural Identification

    The nomenclature of tetrabromo-2-sulfobenzoic acid cyclic anhydride reflects the complex structural features that define this compound's chemical identity and properties. The systematic name 4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-one 1,1-dioxide provides a complete description of the molecular structure, indicating the positions of the four bromine substituents on the benzene ring and the oxidation state of the sulfur atom. Alternative nomenclature systems refer to the compound as tetrabromo-o-sulfobenzoic anhydride, emphasizing its relationship to the parent sulfobenzoic acid structure and its anhydride functionality.

    The structural identification of this compound involves several key molecular features that can be characterized through various analytical techniques. The molecular formula C₇Br₄O₄S represents a highly halogenated aromatic compound with a molecular weight of 499.75 daltons. The structure consists of a benzene ring substituted with four bromine atoms at positions 4, 5, 6, and 7, fused with a sultone ring system that incorporates both sulfone and cyclic anhydride functionalities. The presence of the 1,1-dioxide designation indicates that the sulfur atom exists in the hexavalent oxidation state, forming two sulfur-oxygen double bonds that contribute to the compound's stability and reactivity patterns.

    Table 1: Physical and Chemical Properties of Tetrabromo-2-sulfobenzoic acid cyclic anhydride

    PropertyValueSource
    Molecular FormulaC₇Br₄O₄S
    Molecular Weight499.75 g/mol
    Chemical Abstracts Service Number68460-01-5
    Melting Point215-220°C
    AppearanceWhite to light yellow powder/crystal
    Boiling Point532.2±50.0°C (predicted)
    Density2.8±0.1 g/cm³ (predicted)

    Spectroscopic identification methods provide detailed structural confirmation through various analytical approaches. Nuclear magnetic resonance spectroscopy reveals characteristic patterns consistent with the tetrabromo substitution and the benzoxathiol ring system. Mass spectrometry confirms the molecular ion peak and fragmentation patterns that support the proposed structure, with characteristic peaks observed in electron impact ionization studies. Infrared spectroscopy demonstrates the presence of the anhydride carbonyl functionality and the sulfone dioxide groups, providing confirmatory evidence for the assigned structure.

    The canonical Simplified Molecular Input Line Entry System representation C12=C(C(=C(C(=C1Br)Br)Br)Br)S(=O)(=O)OC2=O provides a linear notation that completely describes the molecular connectivity and can be used for database searches and computational studies. International Chemical Identifier notation and keys further support structural identification and provide standardized representations for chemical database applications. The compound's classification under various regulatory systems, including the European Inventory of Existing Commercial Chemical Substances number 270-624-8, establishes its commercial and regulatory status.

    XLogP3

    3.7

    GHS Hazard Statements

    Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
    H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Corrosive

    Other CAS

    68460-01-5

    Wikipedia

    Tetrabromo-2-sulfobenzoic acid cyclic anhydride

    General Manufacturing Information

    3H-2,1-Benzoxathiol-3-one, 4,5,6,7-tetrabromo-, 1,1-dioxide: INACTIVE

    Dates

    Modify: 2023-08-15

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